molecular formula C18H23N3O6 B020323 Imidaprilat CAS No. 89371-44-8

Imidaprilat

Cat. No. B020323
CAS RN: 89371-44-8
M. Wt: 377.4 g/mol
InChI Key: VFAVNRVDTAPBNR-UBHSHLNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazoles and their derivatives, which share structural similarities with Imidaprilat, can involve various methods including condensation, multicomponent reactions, and microwave irradiation. For instance, a simple, high-yielding synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes has been reported, utilizing NH(4)OAc under microwave irradiation, showcasing the efficiency of this approach (Wolkenberg et al., 2004). Additionally, the one-pot multicomponent cascade reaction has been employed for the synthesis of complex imidazole derivatives, demonstrating the versatility and efficiency of this synthetic approach (Ming Li et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to Imidaprilat often features imidazole rings as a core structural element, which can engage in various bonding interactions leading to the formation of supramolecular structures. For example, a study on oxalate-bridged transition-metal supramolecular polymers highlighted the role of imidazole molecules in forming one-dimensional chain structures further propagated into a three-dimensional network via hydrogen bonding (Jie-hui Yu et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of imidazole derivatives, akin to Imidaprilat, showcases a wide array of reactions, including dynamic covalent chemistry (DCC) and template-directed synthesis, which leverage the reversible formation of imine bonds. This reactivity is exploited in the synthesis of complex molecular architectures, demonstrating the chemical versatility of imidazole derivatives (C. Meyer, C. Joiner, J. Stoddart, 2007).

Physical Properties Analysis

The study of physical properties, such as thermal stability and optical characteristics of imidazole-based compounds, provides insight into their potential applications. For instance, the thermal stability of oxalate-bridged supramolecular polymers was examined, showing stability up to certain temperatures, which is crucial for their application in material science (Jie-hui Yu et al., 2005).

Chemical Properties Analysis

The chemical properties of imidazole derivatives are significantly influenced by their molecular structure. The formation of robust supramolecular assemblies through hydrogen bonding and the ability to undergo reversible chemical reactions are key characteristics that determine the reactivity and potential applications of these compounds. The study of supramolecular coexistence of metal complexes with imidazoles has shed light on the versatility of these compounds in forming diverse structural arrangements with specific chemical properties (Wei Wang et al., 2014).

Scientific Research Applications

  • Neuroprotective Effects : Imidaprilat may protect against hydroxyl radical formation induced by harmful substances like para-nonylphenol and MPP+, which is significant for neurological health. This is achieved by suppressing dopamine efflux in the rat striatum, highlighting its potential in neuroprotection (Obata, 2006).

  • Cardiovascular Health : It exhibits antihypertensive activity, resulting in vasodilation and increased water outflow, making it beneficial in managing blood pressure (2020). Imidaprilat is also known to protect cerebral vessels in stroke-prone rats by improving cerebral circulation and reducing the tendency for thrombosis and stroke (Sasaki et al., 2000).

  • Effect on Cardiac Fibroblasts : It inhibits MMP-2 activity and expression in human cardiac fibroblasts induced by IL-1beta via a nitric oxide-dependent pathway. This indicates its potential role in modulating heart tissue remodeling processes (Guo et al., 2008).

  • Treatment of Cardiovascular Diseases : Imidapril, the precursor of Imidaprilat, is widely used in treating a range of cardiovascular diseases, including heart failure, hypertension, and myocardial infarction, demonstrating its versatility as a cardiovascular therapeutic agent (Doležal, 2006).

  • Drug Interaction and Pharmacokinetics : Research shows that the smallest dose of Imidapril, which converts into Imidaprilat in the body, should be used in patients with severe renal insufficiency to manage its pharmacokinetics effectively (Hoogkamer et al., 1998).

Safety And Hazards

Imidaprilat can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAVNRVDTAPBNR-UBHSHLNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidaprilat

CAS RN

89371-44-8
Record name Imidaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89371-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidaprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIDAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUU07Y30IA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Imidaprilat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidaprilat
Reactant of Route 2
Imidaprilat
Reactant of Route 3
Imidaprilat
Reactant of Route 4
Imidaprilat
Reactant of Route 5
Imidaprilat
Reactant of Route 6
Imidaprilat

Citations

For This Compound
347
Citations
MJ Vandenburg, EM Mackay, I Dews… - British journal of …, 1994 - Wiley Online Library
… -linear relationship to imidaprilat level and continued long after imidaprilat levels had fallen. … imidaprilat which binds to ACE and remains bound even in the face of falling free imidaprilat …
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
JFW Hoogkamer, CH Kleinbloesem… - European journal of …, 1998 - Springer
… that imidaprilat elimination occurs primarily via the kidney. However, in this study, the amount of imidaprilat … dose to imidaprilat and, consequently, into higher imidaprilat peak plasma …
Number of citations: 15 link.springer.com
DJ van Veldhuisen, S Genth-Zotz, J Brouwer… - Journal of the American …, 1998 - jacc.org
Objectives. To determine dose-related clinical and neurohumoral effects of angiotensin-converting enzyme (ACE) inhibitors in patients with chronic heart failure (CHF), we conducted a …
Number of citations: 147 www.jacc.org
JFW Hoogkamer, CH Kleinbloesem… - European journal of …, 1997 - Springer
… imidaprilat at 7–8 h post-dose. The elimination half-life (t1/2) was 2 h for imidapril and 8 h for imidaprilat [… of imidapril into imidaprilat primarily occurs in the liver and imidaprilat is, at least …
Number of citations: 12 link.springer.com
K Yamanaka, S Morikawa, K Murata, K Banno… - … of pharmaceutical and …, 1996 - Elsevier
… prodrug of imidaprilat. Imidapril was determined after conversion to imidaprilat with esterase. Antiserum was raised in rabbits against the p-amino derivative of imidaprilat conjugated to …
Number of citations: 20 www.sciencedirect.com
S Harder, PA Thürmann… - British journal of clinical …, 1998 - Wiley Online Library
… max of imidaprilat might be due to the fact that after the first oral dose of imidapril, imidaprilat has … The earlier appearance of imidaprilat at steady state dosing might reflect an equilibrium …
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
M Mabuchi, Y Kano, T Fukuyama, T Kondo - Journal of Chromatography B …, 1999 - Elsevier
A sensitive and specific assay of imidapril and its active metabolite, imidaprilat, in human plasma has been developed. This method is based on rapid isolation and high-performance …
Number of citations: 26 www.sciencedirect.com
K Hosoya, T Ishimitsu - Cardiovascular drug reviews, 2002 - Wiley Online Library
… to its active metabolite imidaprilat. The plasma levels of imidaprilat gradually increase in … is 2.0 h for imidapril and 9.3 h for imidaprilat. The elimination half-lives (t1/2) of imidapril and …
Number of citations: 44 onlinelibrary.wiley.com
T Obata, Y Yamanaka - Biochimica et Biophysica Acta (BBA)-General …, 1999 - Elsevier
… imidaprilat may attenuate ⋅ OH generation via NE in the sympathetic nerve terminals. Therefore, the effects of imidaprilat … inhibition of NE release by imidaprilat may resist the formation …
Number of citations: 13 www.sciencedirect.com
K Yamanaka, N Takehara, K Murata, K Banno… - Journal of …, 1996 - Elsevier
… imidaprilat was the only active metabolite of imidapril,23 and optical isomers of imidaprilat except imidaprilat [4(… Furthermore the correlations between plasma imidaprilat concentrations …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.